2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone
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Overview
Description
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone is a complex organic compound that features an indole core, a trifluoromethyl group, and a triazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The triazolopyrazine moiety is then synthesized separately and coupled with the indole derivative under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, share structural similarities with 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone.
Triazolopyrazine Derivatives: Compounds containing the triazolopyrazine moiety, such as certain kinase inhibitors, are also structurally related.
Properties
Molecular Formula |
C19H20F3N5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone |
InChI |
InChI=1S/C19H20F3N5O2/c1-29-9-8-25-11-13(14-4-2-3-5-15(14)25)10-17(28)26-6-7-27-16(12-26)23-24-18(27)19(20,21)22/h2-5,11H,6-10,12H2,1H3 |
InChI Key |
DAJFZAMDKIJGBJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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